An In-depth Technical Guide to 2-Amino-6-chlorobenzamide: Properties, Structure, and Synthetic Significance
An In-depth Technical Guide to 2-Amino-6-chlorobenzamide: Properties, Structure, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an ortho-amino group and a chlorine atom adjacent to a primary amide, presents a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic utility of 2-Amino-6-chlorobenzamide, offering valuable insights for its application in research and development. While direct experimental data for this specific isomer is limited, this document leverages data from structurally related compounds to provide a robust predictive analysis.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Amino-6-chlorobenzamide is fundamental to its application in synthetic chemistry. The following data is a combination of available information and predictions based on structurally similar compounds.
| Property | Value | Source/Rationale |
| CAS Number | 54166-95-9 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | Based on related aminobenzamides[3] |
| Melting Point | Not definitively reported. The related isomer, 2-amino-5-chlorobenzamide, has a melting point of 168-175 °C. | [3] |
| Boiling Point | Not reported. Expected to be high due to hydrogen bonding and aromatic nature. | |
| Solubility | Predicted to have good solubility in polar aprotic solvents (DMSO, DMF, acetonitrile) and alcohols (methanol, ethanol), with limited solubility in water and nonpolar solvents. This is based on the solubility profile of the closely related 2-amino-6-chlorobenzoic acid. | [4][5][6] |
Structural Elucidation
The chemical structure of 2-Amino-6-chlorobenzamide is foundational to its reactivity and potential applications.
Caption: 2D Chemical Structure of 2-Amino-6-chlorobenzamide.
Part 2: Spectroscopic Profile (Predicted)
Direct experimental spectra for 2-Amino-6-chlorobenzamide are not widely available. The following predictions are based on the analysis of structurally related molecules, such as 2-chlorobenzamide and other aminobenzamide isomers.[7][8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic CH | 6.8 - 7.5 | Multiplet | The electron-donating amino group and electron-withdrawing chloro and amide groups will influence the chemical shifts of the three aromatic protons. |
| Amide (-CONH₂) | 7.5 - 8.5 | Broad singlet | Amide protons are typically broad and their chemical shift is solvent-dependent. |
| Amino (-NH₂) | 4.5 - 5.5 | Broad singlet | Amino protons are also broad and their chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 168 - 172 | Typical range for a primary amide carbonyl carbon. |
| Aromatic C-NH₂ | 145 - 150 | The carbon attached to the amino group is expected to be deshielded. |
| Aromatic C-Cl | 128 - 132 | The carbon bearing the chlorine atom will be influenced by its electronegativity. |
| Aromatic C-CONH₂ | 130 - 135 | The ipso-carbon attached to the amide group. |
| Aromatic CH | 115 - 130 | Chemical shifts of the protonated aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amino, amide, and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H Stretch (Amino) | 3450 - 3250 (two bands) | Asymmetric and symmetric stretching |
| N-H Stretch (Amide) | ~3350 and ~3180 | N-H stretching |
| C=O Stretch (Amide I) | 1680 - 1650 | Carbonyl stretching |
| N-H Bend (Amide II) | 1640 - 1600 | N-H bending |
| C-Cl Stretch | 800 - 600 | Carbon-chlorine stretching |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Part 3: Synthesis and Reactivity
2-Amino-6-chlorobenzamide is a valuable synthetic intermediate. While a specific, optimized synthesis for this isomer is not widely published, a plausible and common approach involves the reaction of a suitable precursor like a substituted isatoic anhydride with an amine source.[11]
Hypothetical Synthetic Protocol: From Substituted Isatoic Anhydride
This protocol is a generalized procedure based on established methods for the synthesis of 2-aminobenzamide derivatives.[11]
Reaction Scheme:
Caption: Proposed synthesis of 2-Amino-6-chlorobenzamide from 7-chloroisatoic anhydride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloroisatoic anhydride (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold water or another suitable solvent to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 4: Applications in Drug Discovery and Development
The true value of 2-Amino-6-chlorobenzamide lies in its utility as a versatile building block for the synthesis of biologically active compounds. The presence of the amino and amide groups allows for a variety of cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.
Synthesis of Quinazolinone Derivatives
The condensation of 2-aminobenzamides with aldehydes or their equivalents can lead to the formation of quinazolinone derivatives, a class of compounds with a broad range of biological activities.[12]
Precursor to Benzodiazepine Analogs
Through multi-step synthetic pathways, 2-Amino-6-chlorobenzamide can be a precursor to novel benzodiazepine analogs. Benzodiazepines are a well-established class of psychoactive drugs.[13]
Potential as a PARP Inhibitor Intermediate
Derivatives of aminobenzamides are known to be key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[14] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[15][16] The structure of 2-Amino-6-chlorobenzamide provides a suitable starting point for the elaboration into more complex molecules with potential PARP inhibitory activity.
Caption: Synthetic utility of 2-Amino-6-chlorobenzamide in drug discovery.
Conclusion
2-Amino-6-chlorobenzamide is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its unique substitution pattern provides a gateway to a diverse range of heterocyclic structures, including those with known pharmacological activity. While a comprehensive experimental characterization of this specific isomer is not yet widely available, this guide provides a solid foundation of its predicted properties and potential applications based on the current scientific literature. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the discovery of novel therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Amino-6-chlorobenzoyl Chloride.
- Benchchem. (n.d.). The Role of 2-Amino-6-chlorobenzoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-6-chlorobenzoyl Chloride: A Comparative Analysis.
- Journal of Chemical & Engineering Data. (2020). 2-Amino-6-chlorobenzoic Acid Dissolved in Numerous Individual Solvents: Equilibrium Solubility, Thermodynamic Modeling, and Mixing Properties.
- SpectraBase. (n.d.). 2-Amino-6-chlorobenzamide.
- PubChem. (n.d.). 2-Chlorobenzamide.
- Thermo Fisher Scientific. (n.d.). 2-Amino-5-chlorobenzamide, 98+%.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947).
- ChemicalBook. (n.d.). 2-amino-6-chlorobenzamide | 54166-95-9.
- National Institutes of Health. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- NIST. (n.d.). 2-Amino-5-chlorobenzamide.
- MOLBASE. (n.d.). 2-Chlorobenzamide|609-66-5.
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
- ChemicalBook. (n.d.). 4-Chlorobenzamide(619-56-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) 1H NMR.
- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzamide.
- PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Guidechem. (n.d.). 2-Chlorobenzamide 609-66-5 wiki.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- ChemicalBook. (n.d.). 3-CHLOROBENZAMIDE(618-48-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) MS spectrum.
- EMBO Molecular Medicine. (n.d.). Chlorambucil targets BRCA1/2-deficient tumours and counteracts PARP inhibitor resistance.
- CyberLeninka. (n.d.).
- Frontiers. (2013).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- PubMed. (2023).
- PubMed. (n.d.).
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino- - the NIST WebBook.
- ATB. (n.d.). 2-Chlorobenzamide | C7H6ClNO | MD Topology | NMR | X-Ray.
- SpectraBase. (n.d.). 2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). 2-Amino-6-chloropurine - Optional[13C NMR] - Spectrum.
Sources
- 1. 2-amino-6-chlorobenzamide | 54166-95-9 [amp.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Amino-5-chlorobenzamide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]
- 10. 2-Chlorobenzamide(609-66-5) 13C NMR [m.chemicalbook.com]
- 11. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells [frontiersin.org]
- 15. Chlorambucil targets BRCA1/2-deficient tumours and counteracts PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PARP inhibitors: enhancing efficacy through rational combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
